4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Overview
Description
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diethoxymethyl group and a methoxyphenylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through the reaction of the triazole with diethoxymethane in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached to the triazole ring through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the diethoxymethyl group, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenylmethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(Diethoxymethyl)-1-[(4-formylphenyl)methyl]-1,2,3-triazole.
Reduction: Formation of 4-(Diethoxymethyl)-1-[(4-hydroxyphenyl)methyl]-1,2,3-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis (programmed cell death) and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
- 4-(Ethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
- 4-(Diethoxymethyl)-1-[(4-hydroxyphenyl)methyl]-1,2,3-triazole
Uniqueness
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is unique due to the presence of both diethoxymethyl and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(diethoxymethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-20-15(21-5-2)14-11-18(17-16-14)10-12-6-8-13(19-3)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHIKIHGVHOXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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